molecular formula C11H23N3 B11793799 (R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

(R)-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

Cat. No.: B11793799
M. Wt: 197.32 g/mol
InChI Key: KHSRDTYKRWJIDW-LLVKDONJSA-N
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Description

®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with an aminoethyl group and a cyclopropylmethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions.

    Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group is added using alkylation reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the aminoethyl group.

    Reduction: Reduction reactions may target the piperidine ring or the cyclopropylmethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound may be studied for its interactions with biological molecules, such as proteins or nucleic acids. Its structure allows for potential binding to various biological targets.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects. It may serve as a lead compound for drug development.

Industry

Industrially, ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Aminoethyl)-N-methylpiperidin-3-amine: Similar structure but lacks the cyclopropylmethyl group.

    ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-4-amine: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

The presence of the cyclopropylmethyl group in ®-1-(2-Aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine distinguishes it from other similar compounds. This unique structural feature may confer distinct biological or chemical properties.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

(3R)-1-(2-aminoethyl)-N-(cyclopropylmethyl)piperidin-3-amine

InChI

InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(9-14)13-8-10-3-4-10/h10-11,13H,1-9,12H2/t11-/m1/s1

InChI Key

KHSRDTYKRWJIDW-LLVKDONJSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CCN)NCC2CC2

Canonical SMILES

C1CC(CN(C1)CCN)NCC2CC2

Origin of Product

United States

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